molecular formula C17H18N6O2 B12151373 N-(2-((3-(1H-benzo[d]imidazol-2-yl)propyl)amino)-2-oxoethyl)pyrazine-2-carboxamide

N-(2-((3-(1H-benzo[d]imidazol-2-yl)propyl)amino)-2-oxoethyl)pyrazine-2-carboxamide

Cat. No.: B12151373
M. Wt: 338.4 g/mol
InChI Key: ROJYZEVYNORISR-UHFFFAOYSA-N
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Description

N-(2-((3-(1H-benzo[d]imidazol-2-yl)propyl)amino)-2-oxoethyl)pyrazine-2-carboxamide is a complex organic compound that features both benzimidazole and pyrazine moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(1H-benzo[d]imidazol-2-yl)propyl)amino)-2-oxoethyl)pyrazine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or acetic acid, and catalysts such as palladium or pyridine .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and automated synthesis systems to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-(1H-benzo[d]imidazol-2-yl)propyl)amino)-2-oxoethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like ethanol, acetic acid, and dimethyl sulfoxide. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

N-(2-((3-(1H-benzo[d]imidazol-2-yl)propyl)amino)-2-oxoethyl)pyrazine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(2-((3-(1H-benzo[d]imidazol-2-yl)propyl)amino)-2-oxoethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, it might inhibit the activity of a particular enzyme involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((3-(1H-benzo[d]imidazol-2-yl)propyl)amino)-2-oxoethyl)pyrazine-2-carboxamide is unique due to its combination of benzimidazole and pyrazine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C17H18N6O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-[2-[3-(1H-benzimidazol-2-yl)propylamino]-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C17H18N6O2/c24-16(11-21-17(25)14-10-18-8-9-19-14)20-7-3-6-15-22-12-4-1-2-5-13(12)23-15/h1-2,4-5,8-10H,3,6-7,11H2,(H,20,24)(H,21,25)(H,22,23)

InChI Key

ROJYZEVYNORISR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)CNC(=O)C3=NC=CN=C3

Origin of Product

United States

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